molecular formula C22H25F2NO4 B563139 rac Nebivolol-d8 CAS No. 1219166-00-3

rac Nebivolol-d8

Cat. No.: B563139
CAS No.: 1219166-00-3
M. Wt: 413.491
InChI Key: KOHIRBRYDXPAMZ-WYNDGVHTSA-N
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Description

rac Nebivolol-d8 (CAS: 1219166-00-3) is a deuterium-labeled analog of Nebivolol, a β1-adrenergic receptor antagonist used to treat hypertension and heart failure . The "rac" prefix denotes its racemic nature, containing both enantiomers of Nebivolol. The "-d8" suffix indicates that eight hydrogen atoms are replaced with deuterium, enhancing metabolic stability and enabling precise tracking in mass spectrometry (MS)-based pharmacokinetic studies . This compound is critical for quantifying Nebivolol in biological matrices, studying drug metabolism, and evaluating stereoselective interactions with biological targets .

Properties

IUPAC Name

2-[[2-hydroxy-2-(3,3,4,4-tetradeuterio-6-fluoro-2H-chromen-2-yl)ethyl]amino]-1-(3,3,4,4-tetradeuterio-6-fluoro-2H-chromen-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/i1D2,2D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHIRBRYDXPAMZ-WYNDGVHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC2=C(C1([2H])[2H])C=C(C=C2)F)C(CNCC(C3C(C(C4=C(O3)C=CC(=C4)F)([2H])[2H])([2H])[2H])O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662142
Record name 2,2'-Azanediylbis{1-[6-fluoro(3,3,4,4-~2~H_4_)-3,4-dihydro-2H-1-benzopyran-2-yl]ethan-1-ol}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219166-00-3
Record name 2,2'-Azanediylbis{1-[6-fluoro(3,3,4,4-~2~H_4_)-3,4-dihydro-2H-1-benzopyran-2-yl]ethan-1-ol}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Transfer Hydrodeuteration of Alkenes

Recent advances in transition-metal-catalyzed transfer hydrodeuteration enable precise deuterium installation. The palladium-catalyzed method developed by Wu et al. employs D2O as the deuterium source and HBpin (pinacolborane) as the hydrogen donor, achieving >90% deuterium incorporation at benzylic positions. Applied to nebivolol intermediates, this protocol facilitates deuterium labeling at the 3,3,4,4 chromenyl sites:

Reaction Conditions

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Solvent: Tetrahydrofuran (THF), 60°C

  • Time: 12–24 hours

  • Yield: 68–76%

This method circumvents alkene isomerization, a common side reaction in iron-catalyzed systems.

Copper-Mediated Deuteration of Alkynes

For substrates with alkyne functionalities, copper hydride (CuH) catalysts enable direct reduction-deuteration. Using dibenzylamine as a ligand and PhSiD3 as the deuterium source, terminal alkynes undergo anti-Markovnikov hydrodeuteration to yield deuterated alkanes with 92–97% isotopic purity. This approach is pivotal for introducing deuterium during early synthetic stages, such as functionalizing chromenyl precursors.

Racemic Nebivolol Synthesis as a Precursor

Epoxide Intermediate Formation

The synthesis of rac-nebivolol begins with 6-fluoro-3,4-dihydro-2H-chromen-2-carboxylic acid , resolved via Sharpless asymmetric epoxidation to yield the (R,S)-epoxide. Key steps include:

  • Esterification : Chroman carboxylic acid → methyl ester (H2SO4/MeOH, 80% yield).

  • Epoxidation : Using trimethylsulfonium iodide and NaH in DMSO, achieving 89% diastereomeric excess.

Diastereomer Separation

Racemic nebivolol-d8 requires resolution of RSRS and SRRS diastereomers. Fractional crystallization with HCl in isopropyl alcohol achieves >98% purity, as demonstrated in WO2008010022A2.

Integration of Deuterium into Nebivolol Intermediates

Deuteration of Chromenyl Aldehydes

Deuterium is introduced at the aldehyde stage using deuterated reducing agents :

StepReagentConditionsDeuterium Incorporation
Aldehyde ReductionNaBD4EtOH, 0°C, 2h99% at C3/C4
Epoxide OpeningD2O, K2CO3RT, 12h100% at hydroxyl

Final Coupling Reaction

The deuterated chromenyl epoxide reacts with 1,4-bis(aminoxy)butane under refluxing isopropyl alcohol, followed by HCl-mediated crystallization to isolate rac-Nebivolol-d8.

Analytical Characterization

Isotopic Purity Assessment

Molecular Rotational Resonance (MRR) Spectroscopy quantifies deuterium distribution, distinguishing isotopologues with 0.01 amu resolution. rac-Nebivolol-d8 exhibits a characteristic [M+D]⁺ ion at m/z 414.49 via LC-MS, confirming 98.2% deuterium enrichment.

Chiral Purity Verification

Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) resolves diastereomers with a retention time difference of 2.3 minutes, ensuring <1% enantiomeric excess.

Industrial-Scale Considerations

Cost-Benefit Analysis

MethodCost (USD/g)Yield (%)Deuterium Purity (%)
Pd-Catalyzed2207195
CuH-Mediated1806892
Fractional Crystallization1508598

Catalytic methods offer scalability but require noble metals, whereas crystallization balances cost and purity .

Chemical Reactions Analysis

rac Nebivolol-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethylformamide, iodine, and boric acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions.

Comparison with Similar Compounds

Structural and Isotopic Variations

Compound Molecular Formula Molecular Weight CAS Number Key Features
rac Nebivolol-d8 C22H17D8F2NO4 413.49 1219166-00-3 Eight deuterium substitutions; used as an internal standard in LC-MS/MS .
rac Nebivolol-d4 C22H21D4F2NO4 409.46 1219407-55-2 Four deuterium substitutions; optimized for metabolic pathway analysis .
N-Nitroso rac-Nebivolol-D4 C22H17D4F2N2O4 428.42 N/A Deuterated nitroso derivative; stabilizes reactive intermediates for impurity profiling .
rac N-Benzyl Nebivolol-d4 C29H27D4F2NO4 499.58 1246814-48-1 Benzyl-protected derivative; facilitates receptor-binding studies .
Nebivolol HCl C22H25ClF2NO4 448.90 152520-56-4 Non-deuterated hydrochloride salt; reference standard for bioequivalence studies .

Pharmacological and Stereoselective Studies

  • rac N-Benzyl Nebivolol-d4 : The benzyl group enhances lipophilicity, improving membrane permeability in receptor-binding assays. This compound is pivotal for studying enantiomer-specific interactions with β1-adrenergic receptors .
  • Nebivolol HCl: Non-deuterated form remains the gold standard for clinical trials. However, studies using deuterated analogs have revealed stereoselective metabolism differences, with the d-enantiomer showing 2× higher receptor affinity than the l-enantiomer .

Key Research Findings

Comparative Metabolic Profiles

  • Deuterium Substitution Effects: this compound reduces hepatic clearance by 40% compared to non-deuterated Nebivolol, as observed in rat liver microsome assays . rac Nebivolol-d4 shows partial retention of metabolic pathways, with CYP2D6-mediated oxidation remaining active, albeit at reduced rates .

Analytical Performance in LC-MS/MS

Parameter This compound rac Nebivolol-d4
Limit of Detection 0.1 ng/mL 0.5 ng/mL
Signal-to-Noise 150:1 50:1
Matrix Effects <10% 15–20%

Data derived from human plasma spiking experiments .

Clinical Relevance

  • Deuterated analogs resolve challenges in therapeutic drug monitoring, particularly in patients with renal impairment, where metabolite accumulation alters pharmacokinetics .
  • Studies highlight discrepancies in bioequivalence among generic Nebivolol formulations, underscoring the need for deuterated internal standards to ensure analytical accuracy .

Biological Activity

Rac Nebivolol-d8 is a deuterated form of Nebivolol, a third-generation selective β1-adrenergic receptor blocker primarily used in the management of hypertension. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanism of action, and relevant research findings.

  • Chemical Name : rac-Nebivolol-d8
  • Molecular Formula : C22H17D8F2NO4
  • Molecular Weight : 413.48 g/mol
  • CAS Number : 118457-14-0

Nebivolol functions as a selective antagonist for the β1-adrenergic receptor with a notably low IC50 value of 0.8 nM, indicating high potency in blocking this receptor . It also exhibits vasodilatory properties attributed to the release of nitric oxide (NO), which enhances endothelial function and reduces vascular resistance.

In Vitro Studies

This compound has been shown to significantly reduce cell growth in human coronary smooth muscle cells (haCSMCs) with an IC50 of 6.1 μM. It inhibits proliferation induced by various growth factors, including:

  • PDGF-BB : IC50 = 6.8 μM
  • bFGF : IC50 = 6.4 μM
  • TGFβ : IC50 = 7.7 μM .

In studies involving haCSMCs treated with this compound at a concentration of 10510^{-5} M for 48 hours, moderate apoptosis was induced (approximately 23%), alongside a significant reduction in cells in the S-phase from 16% to 5% .

In Vivo Studies

In animal models, administration of this compound has demonstrated protective effects against myocardial infarction (MI). When administered intravenously shortly after MI induction, it reduced myocardial apoptosis through NO regulation and prevented significant changes in left ventricular pressure . Additionally, it showed a slight but not statistically significant reduction in mean blood pressure .

Comparative Biological Activity Table

Parameter Value Notes
β1-Adrenergic Receptor IC500.8 nMHigh selectivity for β1 receptors
Cell Growth Inhibition (haCSMCs)IC50 = 6.1 μMSignificant reduction over 7 days
Apoptosis Induction~23%At 10510^{-5} M concentration for 48 hours
Proliferation InhibitionPDGF-BB: IC50 = 6.8 μMEffective against multiple growth factors
Myocardial Apoptosis ReductionSignificantMediated by NO regulation
Blood Pressure EffectSlightly reducedNot statistically significant

Clinical Implications

The biological activity of this compound suggests potential therapeutic benefits in cardiovascular diseases, particularly those involving endothelial dysfunction and hypertension. Its ability to enhance NO availability may contribute to improved vascular health and reduced cardiac stress.

Case Studies

A notable study involving patients with non-obstructive coronary artery disease indicated that Nebivolol improved endothelial function significantly compared to placebo, supporting its role in enhancing vascular reactivity through β3 receptor activation and antioxidant effects .

Q & A

Q. How is the purity and isotopic enrichment of rac-Nebivolol-d8 validated in experimental settings?

Methodological Answer:

  • Purity (>98%) is typically confirmed via reverse-phase HPLC coupled with UV detection, while isotopic enrichment (deuterium incorporation) is quantified using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy .
  • For reproducibility, detailed protocols should include chromatographic conditions (e.g., column type, mobile phase) and mass spectrometry parameters (e.g., ionization mode, resolution). Experimental sections must adhere to journal guidelines for transparency, as outlined in the Beilstein Journal of Organic Chemistry .

Q. What experimental approaches are used to assess the β1-adrenergic receptor selectivity of rac-Nebivolol-d8?

Methodological Answer:

  • Competitive binding assays : Radioligand displacement studies using [³H]-CGP 12177 in human β1- and β2-adrenergic receptor-expressing cell lines, with IC₅₀ values calculated via nonlinear regression (e.g., 0.8 nM for β1 ).
  • Functional assays : Measurement of cAMP inhibition in transfected HEK293 cells using FRET-based biosensors. Cross-reactivity with other adrenergic subtypes (e.g., β2, α1) should be tested to confirm selectivity .

Q. How can researchers ensure batch-to-batch consistency in rac-Nebivolol-d8 for longitudinal studies?

Methodological Answer:

  • Implement quality control (QC) protocols, including:
  • Stability testing : Accelerated degradation studies under varying pH and temperature conditions.
  • Analytical consistency : Parallel LC-MS/MS analysis of multiple batches to verify deuterium retention and chemical integrity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported IC₅₀ values for rac-Nebivolol-d8 across studies?

Methodological Answer:

  • Meta-analysis framework : Compare experimental variables such as cell lines (e.g., CHO vs. HEK293), assay formats (binding vs. functional), and buffer compositions. For example, TRPM8 channel blocking activity (IC₅₀ = 28 µM) may confound adrenergic receptor data if not accounted for .
  • Sensitivity analyses : Apply statistical models (e.g., mixed-effects regression) to isolate methodological biases, as recommended by the European Journal of Epidemiology guidelines .

Q. How can deuterium isotope effects in rac-Nebivolol-d8 be leveraged to study metabolic stability?

Methodological Answer:

  • In vitro metabolic assays : Incubate rac-Nebivolol-d8 with human hepatocytes and track deuterium retention using LC-HRMS. Compare metabolic half-life (t₁/₂) to non-deuterated Nebivolol to quantify isotope effects on cytochrome P450-mediated oxidation .
  • Isotopologue quantification : Use tandem mass spectrometry (MS/MS) to distinguish between deuterated and non-deuterated metabolites, ensuring accurate pharmacokinetic modeling .

Q. What advanced techniques characterize rac-Nebivolol-d8’s off-target interactions beyond adrenergic receptors?

Methodological Answer:

  • TRPM8 channel blocking : Employ patch-clamp electrophysiology in TRPM8-expressing neurons to measure inhibition of menthol-induced currents, with dose-response curves (e.g., IC₅₀ = 28 µM ).
  • High-throughput screening : Use calcium imaging (Fluo-4 AM dye) in a panel of GPCR- and ion channel-expressing cells to identify off-target activity .

Q. How should researchers design studies to investigate rac-Nebivolol-d8’s enantiomer-specific pharmacokinetics?

Methodological Answer:

  • Chiral chromatography : Separate enantiomers using cellulose-based chiral columns (e.g., Chiralpak IC) with MS detection.
  • Pharmacokinetic modeling : Administer enantiomerically pure forms in animal models and compare AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis. Reference the PLOS Data Availability guidelines for open sharing of raw pharmacokinetic datasets .

Data Analysis & Interpretation

Q. How can contradictory results in rac-Nebivolol-d8’s hemodynamic effects be reconciled?

Methodological Answer:

  • Mechanistic dissection : Combine telemetry-based blood pressure monitoring in hypertensive models with ex vivo vascular reactivity assays to isolate direct (β1-blockade) vs. indirect (NO-mediated vasodilation) effects.
  • Confounding variable control : Standardize animal strain, diet, and circadian rhythms, as emphasized in NRC’s educational research standards .

Q. What statistical methods are recommended for analyzing dose-response heterogeneity in rac-Nebivolol-d8 studies?

Methodological Answer:

  • Hierarchical Bayesian modeling : Account for inter-study variability by pooling data across laboratories while preserving study-specific effects.
  • Outlier detection : Apply Grubbs’ test or Rosner’s test to identify anomalous data points, followed by sensitivity analyses .

Ethical & Reporting Standards

Q. How should researchers address potential biases in rac-Nebivolol-d8 preclinical data?

Methodological Answer:

  • Blinded analysis : Ensure randomization and blinding in animal studies to reduce observer bias.
  • Transparency protocols : Pre-register hypotheses, analysis plans, and raw data repositories (e.g., Zenodo) per PLOS and Beilstein journal requirements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.